molecular formula C15H18FN3O B4981935 2-(3-fluoro-4-methylphenyl)-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide

2-(3-fluoro-4-methylphenyl)-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide

Cat. No. B4981935
M. Wt: 275.32 g/mol
InChI Key: RAXBHWDXYMWGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluoro-4-methylphenyl)-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' in scientific literature and is a member of the pyrazole-based chemical class.

Mechanism of Action

The exact mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and cancer cell growth. It has also been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It can also reduce fever by inhibiting the activity of the enzyme cyclooxygenase (COX). In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant effects, making it a cost-effective option for researchers. However, its limited solubility in water can pose a challenge for some experiments, and its potential toxicity at high concentrations should be taken into consideration.

Future Directions

There are several future directions for research involving compound X. One area of interest is its potential use in combination therapy for cancer treatment, where it can be used in combination with other drugs to enhance their efficacy. Another area of interest is its potential use in treating chronic pain conditions, where it can provide an alternative to traditional painkillers. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, compound X is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential anti-cancer effects, make it an attractive option for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Compound X can be synthesized through a multi-step process involving the reaction of 3-fluoro-4-methylphenol with isopropylamine, followed by further reactions with acetic anhydride and hydrazine hydrate. The final product is obtained through purification and crystallization techniques.

Scientific Research Applications

Compound X has shown promising results in scientific research for its potential therapeutic applications. It has been studied extensively for its anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has shown potential in treating various types of cancers, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)-N-(2-propan-2-ylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-10(2)19-14(6-7-17-19)18-15(20)9-12-5-4-11(3)13(16)8-12/h4-8,10H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXBHWDXYMWGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=CC=NN2C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.